2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of phenylacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydropyrazinone ring and the introduction of the fluorophenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include fluorobenzene derivatives, acylating agents, and catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its overall structure and properties.
2-Fluorophenol: Contains a fluorine atom on the phenyl ring, similar to the fluorophenyl group in the target compound.
Uniqueness
2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O3/c20-13-4-6-15(7-5-13)26-9-8-25(17(28)18(26)29)11-16(27)24-14-3-1-2-12(10-14)19(21,22)23/h1-10H,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGWVWOFDRCZHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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